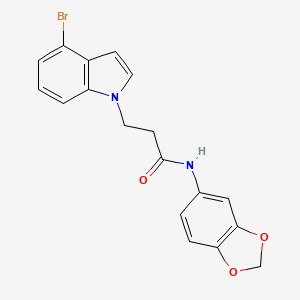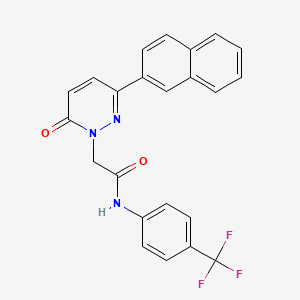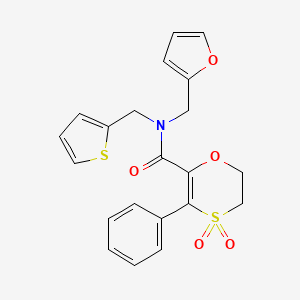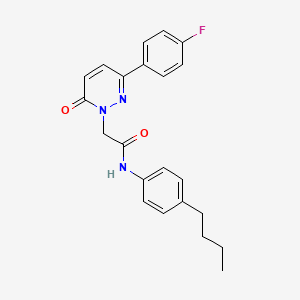
N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic organic compound that features a benzodioxole ring and a brominated indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Bromination of Indole: The indole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amide Bond Formation: The final step involves coupling the benzodioxole derivative with the brominated indole using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the bromine substituent or the amide bond.
Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like oncology or neurology.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and benzodioxole structures can interact with various enzymes, receptors, or ion channels. The bromine substituent might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-3-(1H-indol-1-yl)propanamide: Lacks the bromine substituent.
N-(1,3-benzodioxol-5-yl)-3-(4-chloro-1H-indol-1-yl)propanamide: Contains a chlorine substituent instead of bromine.
N-(1,3-benzodioxol-5-yl)-3-(4-fluoro-1H-indol-1-yl)propanamide: Contains a fluorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in N-(1,3-benzodioxol-5-yl)-3-(4-bromo-1H-indol-1-yl)propanamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-bromoindol-1-yl)propanamide |
InChI |
InChI=1S/C18H15BrN2O3/c19-14-2-1-3-15-13(14)6-8-21(15)9-7-18(22)20-12-4-5-16-17(10-12)24-11-23-16/h1-6,8,10H,7,9,11H2,(H,20,22) |
InChI Key |
HVBGAYRKUGEVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-methyl-4-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12187056.png)

![N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B12187070.png)
![(2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine](/img/structure/B12187082.png)
![1-(4-Acetylpiperazin-1-yl)-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]butane-1,4-dione](/img/structure/B12187083.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12187087.png)

![N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12187096.png)
methanone](/img/structure/B12187099.png)
![5-(benzenesulfonyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12187102.png)
![4-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]benzoic acid](/img/structure/B12187113.png)



